molecular formula C21H27N5O5 B11034750 Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11034750
M. Wt: 429.5 g/mol
InChI Key: VFKNUJCMNFBXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOHEXYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound featuring a cyclohexyl group, a trimethoxyphenyl group, and a tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of phosphorus oxychloride as a reagent, with the reaction mixture being refluxed at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

CYCLOHEXYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of CYCLOHEXYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The trimethoxyphenyl group, for instance, is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts and has a similar mechanism of action.

    Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.

Uniqueness

CYCLOHEXYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H27N5O5/c1-12-16(20(27)31-13-8-6-5-7-9-13)17(26-21(22-12)23-24-25-26)14-10-11-15(28-2)19(30-4)18(14)29-3/h10-11,13,17H,5-9H2,1-4H3,(H,22,23,25)

InChI Key

VFKNUJCMNFBXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC4CCCCC4

Origin of Product

United States

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